molecular formula C22H25NO6 B014212 Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside CAS No. 13343-61-8

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Cat. No. B014212
CAS RN: 13343-61-8
M. Wt: 399.4 g/mol
InChI Key: NXGXFAKJUWEFEC-RPVYJRQVSA-N
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Description

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C22H25NO6 . It has a molecular weight of 399.44 . The IUPAC name for this compound is benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 650.6±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 100.8±3.0 kJ/mol . The flash point is 347.2±31.5 °C . The index of refraction is 1.609 . The molar refractivity is 105.8±0.4 cm3 . The compound has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Precursor in Glycosidic Drug Research

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is an esteemed compound, serving as a precursor in the research and development of glycosidic drugs . These drugs are often used in the treatment of various diseases, including cancer and infectious diseases.

Study of Bacterial Infections

This compound has garnered significant interest in studying bacterial infections . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains, potentially leading to the development of new antibiotics.

Treatment of Diverse Ailments

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis.

Synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-glucose

This compound is used in the synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-glucose . This synthesized compound has been identified with the diacetamido-sugar of Bacillus licheniformis, a type of bacteria.

Biomedical Sector

This compound plays a pivotal role within the biomedical sector . It’s used in various research and development processes, contributing to advancements in medical treatments and therapies.

Chemical Synthesis

Due to its unique chemical structure, this compound is often used in chemical synthesis . It serves as a key ingredient in the production of various other compounds, contributing to the advancement of chemical research.

properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXFAKJUWEFEC-RPVYJRQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561676
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

CAS RN

13343-61-8
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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